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Pharmacokinetic Data Summary

Get Quote

Parameter

Value

Context | Notes

Elimination Half-life
(Parent Drug)

Elimination Half-life
(Active Metabolite)

Metabolism Site

Primary Metabolite

Metabolite Activity

Metabolite PK

1.2 hours [1]

1.2 hours (17-ketotrilostane) [1]

Liver [1] [2] [3]
17-ketotrilostane [1] [4]

More active than parent
compound [1]

Circulates at 3-fold higher levels
than trilostane [1]

In humans; blood levels cleared in 6-8
hours [1].

Metabolite has a similar half-life to the
parent compound [1].

Undergoes hepatic metabolism [1].

This conversion is reversible [1] [4].

17-ketotrilostane is a more potent
inhibitor of 33-HSD [1].

Higher exposure to the active
metabolite is expected [1].

Excretion Renal (metabolites) [1] [4] Drug and metabolites recovered in
urine within 24-48 hours [4].
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Experimental Protocols & Methodologies

The pharmacokinetic data for trilostane, particularly in the provided sources, were primarily established

through studies in humans and other animals before its use in veterinary medicine.

Human Pharmacokinetic Study Protocol

The key data on half-life and metabolism comes from earlier human studies [1] [4].

¢ Objective: To characterize the absorption, metabolism, and elimination of orally administered
trilostane in human patients.
¢ Methodology:

o Dosing: Trilostane was administered orally to human subjects [1].

o Blood Sampling: Serial blood samples were collected at predetermined time points after
administration to measure the plasma concentrations of trilostane and its major metabolite, 17-
ketotrilostane [1] [4].

o Analysis: Drug and metabolite levels were quantified, likely using chromatographic methods.
The half-life was determined from the elimination phase of the concentration-time curve [1].

o Excretion: Urine (and in some studies, bile) was collected over 24-48 hours to measure the
recovery of the drug and its metabolites [1] [4].

¢ Key Findings:

o Rapid elimination of both trilostane and 17-ketotrilostane, with half-lives of approximately 1.2
hours [1].

o Near-complete recovery of the drug and metabolites within 24-48 hours via renal and biliary
pathways [4].

o Reversible metabolism between trilostane and 17-ketotrilostane [1] [4].

Veterinary Monitoring Protocol (ACTH Stimulation Test)

While not a discovery-phase protocol, the ACTH stimulation test is the standard method used in veterinary
medicine to monitor the biochemical efficacy of trilostane, which reflects its metabolic activity [5] [6]. This

is highly relevant for applied researchers.

e Objective: To assess the functional inhibition of adrenal steroidogenesis (specifically cortisol
production) in dogs treated with trilostane.
¢ Methodology:
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o Preparation: The test is performed 4-6 hours after the oral administration of trilostane,
coinciding with its peak plasma concentration [5] [6].

o Baseline Sample: A pre-ACTH blood sample is collected to measure the baseline cortisol level
[6].

o ACTH Administration: Synthetic ACTH (e.g., cosyntropin) is administered intravenously at a
dose of 5 pg/kg or 1 pg/kg [5] [6].

o Post-ACTH Sample: A second blood sample is collected 1 hour after ACTH administration to
measure the stimulated cortisol level [6].

o Analysis: Cortisol levels are measured using immunoassays. The post-ACTH cortisol value is
used to gauge the degree of enzyme inhibition and guide dosing [5] [6].

Metabolic Pathway Visualization

The following diagram illustrates the key metabolic pathway of trilostane, based on the data from the search

results.
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Trilostane is metabolized in the liver to its active form, 17-ketotrilostane, which is then excreted by the

kidneys.

Key Takeaways for Researchers

¢ Short Half-life Dictates Dosing: The short half-life of ~1.2 hours supports current clinical practices of
once or twice-daily dosing in veterinary medicine to maintain effective enzyme inhibition [1] [7].

e Active Metabolite is Crucial: The major metabolite, 17-ketotrilostane, is more potent and achieves
higher systemic exposure than the parent drug. This must be considered in pharmacokinetic-
pharmacodynamic (PK-PD) models [1].

¢ Monitoring Reflects Net Effect: The standard ACTH stimulation test used in veterinary clinics
measures the net functional outcome of trilostane and its active metabolite on the adrenal gland,
which is a practical application of its pharmacokinetic and pharmacodynamic properties [5] [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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